2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
Description
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by:
- Iodine atom at the para position of the phenyl ring (2-position of benzimidazole), contributing to halogen bonding and enhanced lipophilicity.
- Nitro group at the 5-position of the benzimidazole core, imparting electron-withdrawing effects.
- Methyl group at the 1-position, influencing steric hindrance and conformational stability.
Properties
CAS No. |
20648-13-9 |
|---|---|
Molecular Formula |
C14H10IN3O2 |
Molecular Weight |
379.15 g/mol |
IUPAC Name |
2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C14H10IN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
IFUILHBGAKBTCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reagents that can be easily sourced and handled on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with various nucleophiles through reactions like the Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Lead dioxide or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Phenylboronic acid in the presence of a palladium catalyst for Suzuki–Miyaura reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzo[d]imidazole derivatives, including 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, exhibit notable antimicrobial properties. A study demonstrated that certain derivatives of benzo[d]imidazole show high activity against various bacterial strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 10 µg/mL . The presence of the nitro group and halogen substituents enhances the compound's efficacy against resistant strains.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have shown that benzo[d]imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The iodine atom may play a role in enhancing the lipophilicity and cellular uptake of the compound, potentially leading to improved therapeutic outcomes .
Neuropharmacology
GABA-A Receptor Modulation
Recent research has identified related compounds as positive allosteric modulators of GABA-A receptors, which are crucial for neurotransmission in the central nervous system. This modulation can lead to anxiolytic effects and improved cognitive function, making these compounds potential candidates for treating neurological disorders . The structural similarity of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole to known GABA-A receptor modulators suggests it may exhibit similar pharmacological properties.
Material Science
Organic Electronics
The unique electronic properties of benzo[d]imidazole derivatives have led to their exploration in organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of iodine can enhance charge transport properties, making these compounds suitable for use in advanced electronic materials .
Biochemical Probes
Fluorescent Probes
Due to its structural characteristics, 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole can serve as a fluorescent probe for biological imaging. The nitro group can be reduced to amine under physiological conditions, altering its fluorescence properties and allowing for real-time monitoring of cellular processes .
Summary Table of Applications
| Field | Application | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and C. albicans with low MICs |
| Anticancer Potential | Induces apoptosis; inhibits cancer cell proliferation | |
| Neuropharmacology | GABA-A Receptor Modulation | Potential anxiolytic effects; improves cognitive function |
| Material Science | Organic Electronics | Enhances charge transport; suitable for OLEDs and OPVs |
| Biochemical Probes | Fluorescent Probes | Useful for biological imaging; fluorescence modulation |
Case Studies
-
Antimicrobial Efficacy Study
A series of benzimidazole derivatives were synthesized and tested against various microbial strains. The study found that compounds with halogen substitutions exhibited enhanced activity against resistant strains, highlighting the importance of structural modifications in developing new antimicrobial agents. -
Neuropharmacological Investigation
A study focusing on GABA-A receptor modulation demonstrated that certain benzo[d]imidazole derivatives could effectively enhance receptor activity, offering insights into potential treatments for anxiety and depression. -
Material Characterization Research
Research into the electronic properties of benzo[d]imidazole derivatives revealed their potential application in organic electronics, with studies showing improved efficiency in devices incorporating these compounds.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom and imidazole ring also contribute to its binding affinity with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Halogen-Substituted Derivatives
- Target Compound vs. 1-Methyl-2-(methylthio)-5-nitro-1H-benzo[d]imidazole (3c) [] :
- Substituents : 3c replaces the iodophenyl group with a methylthio (-SMe) group.
- Impact : The methylthio group is smaller and less polarizable than iodine, reducing hydrophobic interactions. The nitro group remains at position 5, suggesting similar electronic effects.
- Synthesis : 3c is synthesized via alkylation with methyl iodide (65% yield), whereas the target compound may require palladium-catalyzed coupling for iodine incorporation.
Azo-Functionalized Derivatives
- Target Compound vs. (E)-2-((3-ethoxyphenyl)diazenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole (23c) [] :
- Substituents : 23c features an azo (-N=N-) group linked to an ethoxyphenyl ring instead of iodophenyl.
- Impact : The azo group enables photoswitching properties, which are absent in the target compound. The ethoxy group (-OEt) provides electron-donating effects, contrasting with iodine’s electron-withdrawing nature.
Fluorinated Derivatives
- Target Compound vs. 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole [] :
- Substituents : Fluorine at position 5 vs. nitro in the target compound.
- Impact : Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction.
Physicochemical Properties
Biological Activity
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 20648-13-9 |
| Molecular Formula | C14H10IN3O2 |
| Molecular Weight | 379.15 g/mol |
| IUPAC Name | 2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole |
| InChI Key | IFUILHBGAKBTCO-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of benzimidazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Anticancer Activity : The compound has demonstrated promising results in cancer cell line studies. Specifically, it has shown activity against melanoma cell lines with IC50 values indicating effective inhibition of cell proliferation. For example, certain derivatives have been reported to exhibit IC50 values as low as 0.020 µM against BRAFV600E mutant melanoma cells .
The mechanism by which 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole exerts its biological effects involves several pathways:
- Reactive Intermediates Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound interacts with specific enzymes and receptors due to the presence of the imidazole ring and iodine substituent, which may enhance its binding affinity and biological activity.
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds and their derivatives:
- A study by Jain et al. highlighted that certain benzimidazole derivatives exhibited significant antimicrobial activity, supporting the potential use of imidazole-containing compounds in developing new antibiotics .
- Another research article reported on a series of compounds similar to 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, demonstrating effective inhibition against melanoma cell lines with IC50 values ranging from 0.490 µM to 0.940 µM compared to standard treatments like Sorafenib .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
